molecular formula C12H15NO5S3 B1682530 Sulopenem CAS No. 120788-07-0

Sulopenem

Cat. No. B1682530
M. Wt: 349.5 g/mol
InChI Key: FLSUCZWOEMTFAQ-IIOOQZKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is currently under development for the treatment of infections caused by multi-drug resistant bacteria . It is a thiolanylthiopenem derivative patented by Pfizer Inc as an antibiotic with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria .


Molecular Structure Analysis

The chemical structure of Sulopenem shares properties of penicillins, cephalosporins, and carbapenems . The IUPAC name for Sulopenem is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .


Physical And Chemical Properties Analysis

The chemical formula of Sulopenem is C12H15NO5S3 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Treatment of Urinary Tract Infections : Sulopenem has been shown to be effective in treating uncomplicated urinary tract infections (uUTI) in adult women, especially against pathogens resistant to ciprofloxacin. It demonstrated superiority to ciprofloxacin in treating quinolone non-susceptible pathogens but was not non-inferior in treating quinolone-susceptible pathogens. It was found to be non-inferior in the combined population of patients with identified organisms at baseline (Dunne et al., 2020).

  • Activity Against Enterobacteriaceae : Sulopenem has shown potent in vitro activity against Enterobacteriaceae isolates from patients with urinary tract infection (UTI) or complicated intra-abdominal infection (cIAI). Its efficacy aligns with urgent drug-resistant threats defined by the CDC, including ESBL-producing strains of Escherichia coli and Klebsiella species (Puttagunta et al., 2018).

  • Effectiveness Against Bio-threat Bacterial Pathogens : Sulopenem has also demonstrated good in vitro microbiological activity against bio-threat bacterial pathogens such as Bacillus anthracis, Yersinia pestis, Burkholderia mallei, and Burkholderia pseudomallei. This supports its potential use in treating infections caused by bio-threat agents (Dunne et al., 2021).

  • Murine Efficacy Studies : In murine models, sulopenem showed effectiveness against Bacillus anthracis, indicating its potential as a novel broad-spectrum and orally available medical countermeasure (Puttagunta et al., 2022).

  • Treatment of Complicated Urinary Tract Infections : Sulopenem was tested for the treatment of complicated urinary tract infections (cUTI). It was not non-inferior to ertapenem followed by oral step-down therapy for cUTI, primarily due to a lower rate of asymptomatic bacteriuria in patients receiving ciprofloxacin. However, both IV and oral formulations of sulopenem were well-tolerated (Dunne et al., 2022).

Safety And Hazards

Sulopenem should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sulopenem has shown positive results in Phase 3 clinical trials for the treatment of uncomplicated urinary tract infections . The plan is to resubmit the New Drug Application (NDA) for oral Sulopenem for the treatment of uncomplicated urinary tract infections in the second quarter of 2024 .

properties

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSUCZWOEMTFAQ-IIOOQZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CCS(=O)C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

CAS RN

120788-07-0
Record name Sulopenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120788070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulopenem
Reactant of Route 2
Sulopenem
Reactant of Route 3
Sulopenem
Reactant of Route 4
Sulopenem
Reactant of Route 5
Sulopenem
Reactant of Route 6
Sulopenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.